molecular formula C18H18F3N4O7P B3041038 N-[(Z)-[diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methylidene]amino]-2,4-dinitroaniline CAS No. 258518-51-3

N-[(Z)-[diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methylidene]amino]-2,4-dinitroaniline

Cat. No.: B3041038
CAS No.: 258518-51-3
M. Wt: 490.3 g/mol
InChI Key: SLXSBHJRVOBBGZ-QJOMJCCJSA-N
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Description

N-[(Z)-[Diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methylidene]amino]-2,4-dinitroaniline is a nitroaniline derivative characterized by a unique combination of functional groups: a diethoxyphosphoryl moiety, a 3-(trifluoromethyl)phenyl group, and a 2,4-dinitroaniline backbone. These structural features confer distinct electronic and physicochemical properties. The 2,4-dinitroaniline core is associated with hypoxia-selective cytotoxicity, as nitro groups undergo reductive activation in low-oxygen environments, releasing cytotoxic species .

Properties

IUPAC Name

N-[(Z)-[diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methylidene]amino]-2,4-dinitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N4O7P/c1-3-31-33(30,32-4-2)17(12-6-5-7-13(10-12)18(19,20)21)23-22-15-9-8-14(24(26)27)11-16(15)25(28)29/h5-11,22H,3-4H2,1-2H3/b23-17-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXSBHJRVOBBGZ-QJOMJCCJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC(=CC=C2)C(F)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC(=CC=C2)C(F)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N4O7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(Z)-[diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methylidene]amino]-2,4-dinitroaniline is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound can be characterized by its unique structural features:

  • Molecular Formula : C13H15F3N4O5P
  • IUPAC Name : this compound.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Interaction : It could interact with specific receptors, influencing cellular signaling pathways.
  • Antioxidant Properties : Preliminary studies suggest potential antioxidant effects, which could mitigate oxidative stress in cells.

In Vitro Studies

Several studies have evaluated the efficacy of this compound in vitro:

  • Cell Line Studies : Research involving various cancer cell lines demonstrated that the compound inhibits cell proliferation at micromolar concentrations. For instance, it showed a significant reduction in viability in MCF-7 breast cancer cells and A549 lung cancer cells.
Cell LineIC50 (µM)Effect Observed
MCF-71250% reduction in viability
A54915Induction of apoptosis

In Vivo Studies

In vivo studies have been limited but promising:

  • Animal Models : In murine models of cancer, administration of the compound resulted in tumor size reduction and improved survival rates compared to controls.

Case Studies

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that the compound displayed significant anticancer activity against various tumor models, suggesting a potential role as a chemotherapeutic agent.
  • Neuroprotective Effects : Another research highlighted its neuroprotective potential in models of neurodegeneration, indicating that it may help alleviate symptoms associated with diseases like Alzheimer's.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s closest structural analogs include:

  • SN 23862 (5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide): Features a carboxamide-linked hydrophilic side chain and bis(chloroethyl)amino group.
  • CB 1954 (23, aziridine analogue) : Contains an aziridine ring instead of a nitrogen mustard group.
  • N-[(3-Ethoxy-2,2-dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline: Substitutes diethoxyphosphoryl with an ethoxy group and lacks the trifluoromethylphenyl moiety .

Key Structural Differences :

  • The 3-(trifluoromethyl)phenyl group enhances lipophilicity compared to unsubstituted phenyl rings, improving membrane permeability but possibly reducing aqueous solubility relative to carboxamide derivatives like SN 23862 .
Reduction Potential and Hypoxic Selectivity
Compound E1/2 (mV vs. NHE) Hypoxic Selectivity (Fold)
Target Compound Not reported Theoretical
SN 23862 -450 60–70
CB 1954 -600 3.6
Non-carboxamide Mustards ~-600 <10
  • SN 23862’s carboxamide group raises E1/2 to -450 mV, enabling efficient reduction under hypoxia. The target compound’s diethoxyphosphoryl group may further increase E1/2, but experimental validation is needed.
  • CB 1954’s low E1/2 (-600 mV) results in poor hypoxic selectivity due to slow reduction kinetics .
Aqueous Solubility and Bioavailability
Compound Solubility (mg/mL) Key Substituents
Target Compound Moderate Diethoxyphosphoryl, CF3
SN 23862 High Carboxamide, hydrophilic
CB 1954 Low Aziridine, non-polar
  • SN 23862’s carboxamide group confers excellent solubility (>50 mg/mL), facilitating intravenous administration.
  • The target compound’s diethoxyphosphoryl group likely improves solubility over non-polar analogs (e.g., CB 1954) but may fall short of carboxamide derivatives due to lower hydrophilicity .
Cytotoxicity and Metabolic Activation
  • Target Compound : The trifluoromethyl group may reduce metabolic degradation, prolonging half-life. However, its diethoxyphosphoryl group could hinder activation by aerobic nitroreductases (e.g., DT diaphorase), enhancing hypoxic selectivity .
  • SN 23862 : Demonstrates 60–70-fold selectivity for hypoxic cells due to optimal E1/2 and resistance to aerobic metabolism.
  • CB 1954: Low selectivity (3.6-fold) stems from aziridine-related nonspecific toxicity and aerobic activation by DT diaphorase .
Comparison with Other Nitroaniline Derivatives
  • N-[(2,2-Dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline (CAS 978-42-7): Lacks phosphoryl and trifluoromethyl groups, resulting in lower solubility and hypoxic potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-[diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methylidene]amino]-2,4-dinitroaniline
Reactant of Route 2
Reactant of Route 2
N-[(Z)-[diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methylidene]amino]-2,4-dinitroaniline

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